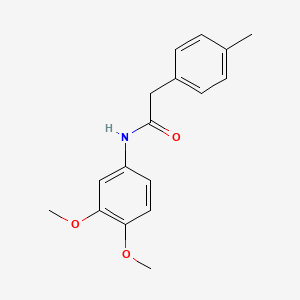![molecular formula C15H23NO B5855417 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine, also known as DMPEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor and NMDA receptors. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to enhance the activity of NMDA receptors, which may contribute to its cognitive-enhancing effects. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine may also have a neuroprotective effect by modulating the activity of the sigma-1 receptor.
Biochemical and Physiological Effects:
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, including memory and learning processes. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. Additionally, 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to have analgesic effects, which may be due to its interaction with the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine. One area of interest is its potential as a cognitive enhancer. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to enhance cognitive function in animal models, but more research is needed to determine its potential in humans. Another area of interest is its potential as a neuroprotective agent. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been shown to reduce oxidative stress and inflammation in the brain, which may make it a useful tool for treating neurodegenerative diseases. Finally, more research is needed to understand the mechanism of action of 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine and its potential interactions with other receptors and neurotransmitters.
Méthodes De Synthèse
The synthesis of 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine involves a multi-step process that begins with the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with piperidine and an acid catalyst to produce 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine. The synthesis method has been optimized to yield high purity 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine with a high yield.
Applications De Recherche Scientifique
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including neuroprotection, pain modulation, and neuroplasticity. 1-[2-(2,6-dimethylphenoxy)ethyl]piperidine has also been shown to have a modulatory effect on the activity of NMDA receptors, which are involved in learning and memory processes.
Propriétés
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-7-6-8-14(2)15(13)17-12-11-16-9-4-3-5-10-16/h6-8H,3-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAGLCWGWMIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dimethylphenoxy)ethyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)


![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
